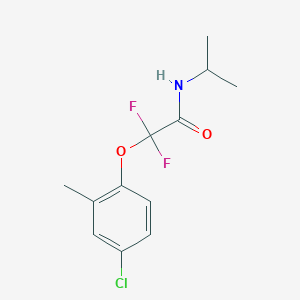

![molecular formula C10H5Cl2N3 B2775095 4,8-Dichloroimidazo[1,5-a]quinoxaline CAS No. 1334331-43-9](/img/structure/B2775095.png)

4,8-Dichloroimidazo[1,5-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,8-Dichloroimidazo[1,5-a]quinoxaline is a heterocyclic compound with the CAS Number: 1334331-43-9 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 238.08 . The IUPAC name is this compound . The InChI code is 1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

One of the primary applications of 4,8-Dichloroimidazo[1,5-a]quinoxaline derivatives involves the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, achieved through an I2-mediated direct sp3 C–H amination reaction. This method is highlighted for its operational simplicity, scalability, and high yield, without the need for transition metals (Chen et al., 2020).

Anticancer Potential

Quinoxaline 1,4-dioxide derivatives, closely related to the this compound structure, have been investigated for their selective cytotoxicity against hypoxic cells present in solid tumors. These compounds have shown potential as antibacterial agents and in promoting growth and feed conversion efficiency in animal feed. They have also demonstrated antitubercular, antiprotozoal, and anticandida activities, indicating a broad spectrum of potential pharmacological applications (Carta et al., 2005).

Inhibition of Mast Cell Activation

Research on 4-Chlorotetrazolo[1,5-a]quinoxaline, a derivative of this compound, has shown that it can inhibit the activation of mast cells both in vitro and in vivo. This compound inhibits the degranulation of mast cells, suppresses the expression and secretion of TNF-α and IL-4, and has been suggested as a potential treatment for mast cell-mediated allergic diseases (Park et al., 2011).

Antimicrobial and Antitubercular Activities

Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives have been identified for their in vitro efficacy against Mycobacterium tuberculosis, demonstrating a novel mode of action unrelated to current antitubercular drugs. A specific derivative was found effective in reducing CFU counts in both the lungs and spleens of infected mice, highlighting its potential for treating tuberculosis (Vicente et al., 2008).

Biological Activities and Mechanisms of Actions

Quinoxaline 1,4-di-N-oxides (QdNOs) possess a manifold of biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities. These diverse activities grant them broad applications in both human and veterinary medicines. The structural versatility of QdNOs allows for ongoing medicinal chemistry evaluations to discover new therapeutic agents (Cheng et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Derivatives of imidazo[1,5-a]quinoxalines have been reported to possess a wide spectrum of biological activity and serve as antagonists of adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .

Mode of Action

It’s known that imidazo[1,5-a]quinoxalines interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[1,5-a]quinoxalines are known to influence several biochemical pathways due to their wide spectrum of biological activity .

Result of Action

Imidazo[1,5-a]quinoxalines are known for their anticancer activity, particularly against melanoma, t-lymphoma, myeloid leukemia, and colon cancer .

Eigenschaften

IUPAC Name |

4,8-dichloroimidazo[1,5-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2N3/c11-6-1-2-7-8(3-6)15-5-13-4-9(15)10(12)14-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFSCGYTBDYLSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N3C=NC=C3C(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

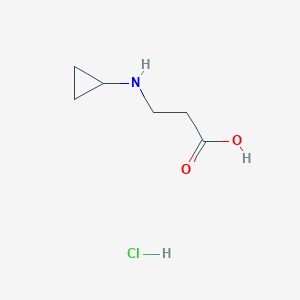

![5-[(3-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2775012.png)

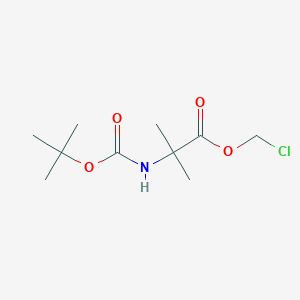

![4-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}oxy)-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B2775013.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)

![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)

![2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2775019.png)

amino}-2-phenylacetic acid](/img/no-structure.png)

![Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2775025.png)

![Dimethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)terephthalate](/img/structure/B2775026.png)

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-2,2-dimethylmorpholine](/img/structure/B2775031.png)

![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2775033.png)

![2-[(4-Chlorophenyl)sulfonyl]-4-phenyl-3-butenal oxime](/img/structure/B2775035.png)